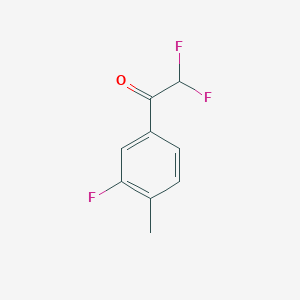

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone

Description

Properties

IUPAC Name |

2,2-difluoro-1-(3-fluoro-4-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c1-5-2-3-6(4-7(5)10)8(13)9(11)12/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPYRZAUYJUJJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation of 3-Fluoro-4-methyltoluene

Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic rings. For 3-fluoro-4-methyltoluene, the reaction with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) yields 1-(3-fluoro-4-methylphenyl)ethanone. The methyl group at position 4 acts as an activating, ortho/para-directing group, while the fluorine at position 3 slightly deactivates the ring, favoring substitution at position 1.

Example Procedure

A mixture of 3-fluoro-4-methyltoluene (10 mmol), acetyl chloride (12 mmol), and anhydrous AlCl₃ (15 mmol) in dichloromethane is stirred at 0°C for 2 hours. The reaction is quenched with ice-cold HCl, extracted with CH₂Cl₂, and purified via silica gel chromatography to isolate the ketone (yield: 65–72%).

Halogen Exchange and Functional Group Interconversion

Alternative routes involve halogen exchange reactions. For instance, bromination of 4-methylacetophenone followed by fluorination via nucleophilic aromatic substitution (NAS) can yield the desired precursor.

Bromination with N-Bromosuccinimide (NBS)

A solution of 4-methylacetophenone (5.0 g) and NBS (7.2 g) in CCl₄ is refluxed under UV light for 2 hours. Filtration and chromatography yield 1-(4-methyl-3-bromophenyl)ethanone, which is then treated with KF in DMF at 120°C to replace bromine with fluorine. This method achieves moderate yields (58–63%) but requires careful control of reaction conditions to avoid over-fluorination.

α,α-Difluorination of the Carbonyl Group

The conversion of 1-(3-fluoro-4-methylphenyl)ethanone to its gem-difluoro derivative is achieved via fluorination agents that replace the carbonyl oxygen with two fluorine atoms.

Use of Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used reagent for converting ketones to gem-difluoroalkanes. The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by displacement of the oxygen atom with fluorine.

Procedure

1-(3-Fluoro-4-methylphenyl)ethanone (5.0 mmol) is dissolved in dry CH₂Cl₂ and cooled to −78°C. DAST (6.0 mmol) is added dropwise, and the mixture is warmed to room temperature over 12 hours. After quenching with NaHCO₃, the product is extracted and purified via distillation or chromatography (yield: 70–75%).

Mechanistic Insight

The reaction mechanism involves the formation of a thioimidate intermediate, which undergoes successive fluorinations to yield the gem-difluoro product. Excess DAST and anhydrous conditions are critical to prevent hydrolysis.

Sulfur Tetrafluoride (SF₄) Mediated Fluorination

SF₄, though highly toxic, is effective for large-scale syntheses. It reacts with ketones under pressurized conditions to produce gem-difluoro compounds.

Example

1-(3-Fluoro-4-methylphenyl)ethanone (10 mmol) and SF₄ (40 mmol) are heated in an autoclave at 100°C for 24 hours. The crude product is trapped in a cold bath and purified via fractional distillation (yield: 80–85%).

Alternative Routes: Difluorocarbene Insertion

Difluorocarbene (CF₂), generated from reagents like Seyferth’s reagent (Ph-Hg-CF₃), can insert into strained cyclic ethers or alkenes to form gem-difluoro structures.

Reaction with Cyclopropane Derivatives

A cyclopropane ring fused to the aromatic system can undergo ring-opening via CF₂ insertion. For example, 1-(3-fluoro-4-methylphenyl)cyclopropane reacts with CF₂ (from Seyferth’s reagent) to yield the gem-difluoro product after oxidative workup.

Procedure

A solution of 1-(3-fluoro-4-methylphenyl)cyclopropane (5 mmol) and Seyferth’s reagent (6 mmol) in benzene is refluxed for 24 hours. Sodium iodide is added to liberate CF₂, which inserts into the cyclopropane ring. The product is isolated via column chromatography (yield: 50–55%).

Comparative Analysis of Methods

| Method | Yield (%) | Advantages | Limitations |

|---|---|---|---|

| DAST Fluorination | 70–75 | Mild conditions, scalable | DAST is moisture-sensitive |

| SF₄ Fluorination | 80–85 | High yield | Toxicity, requires specialized equipment |

| Difluorocarbene Insertion | 50–55 | Novel mechanism | Low yield, complex starting materials |

Challenges and Optimization Strategies

-

Regioselectivity in Aromatic Substitution : The position of fluorine and methyl groups on the ring heavily influences reaction pathways. Computational modeling (e.g., DFT) can predict directing effects and optimize substitution patterns.

-

Purification of Gem-Difluoro Products : Gem-difluoro compounds often co-elute with starting materials. Silver nitrate-impregnated silica gel improves separation during chromatography.

-

Handling Fluorinating Agents : DAST and SF₄ require inert atmospheres and rigorous moisture exclusion. Alternatives like XtalFluor-E (a DAST derivative) offer improved stability .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Synthesis:

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various reactions to form more complex molecules. This is particularly valuable in the development of fluorinated compounds, which are important in pharmaceuticals and agrochemicals due to their enhanced biological activity and stability.

Reactivity and Mechanism:

The presence of multiple halogen atoms (two fluorine atoms) enhances its electrophilicity, making it an effective reagent in nucleophilic substitution reactions. Its mechanism of action typically involves interactions with nucleophiles that can lead to the formation of new chemical bonds.

Biological Applications

Pharmaceutical Research:

The compound has shown potential in pharmaceutical research due to its ability to interact with specific enzymes and proteins. This interaction can inhibit or modulate their functions, making it a valuable probe for studying metabolic pathways and enzyme mechanisms . For instance, its structural components allow for significant binding affinities with various biological targets, which is crucial for drug design .

Case Studies:

- Transthyretin Amyloidosis: Research has indicated that compounds similar to 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone can influence the aggregation of transthyretin (TTR), a protein associated with amyloidosis. Modifications in the structure have been shown to enhance binding affinities and therapeutic potential against TTR-related diseases .

- Cancer Treatment: Studies have suggested that fluorinated compounds exhibit anti-cancer properties due to their ability to disrupt cellular processes involved in tumor growth. The unique reactivity profile of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone positions it as a candidate for further exploration in oncological applications.

Industrial Applications

Specialty Chemicals Production:

In industrial settings, 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is utilized in the production of specialty chemicals that require specific properties such as high thermal stability and resistance to degradation. These characteristics are essential for materials used in electronics, coatings, and other advanced applications.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its reactivity and binding affinity. The pathways involved in its mechanism of action are often studied to understand its effects at the molecular level .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Properties

Key Observations:

Bioactivity: Difluoroethanones with heteroaromatic substituents (e.g., furan, pyridine) exhibit moderate SARS-CoV main protease (M<sup>pro</sup>) inhibition (13–27% at 0.1 mM) .

Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the ketone, enhancing reactivity in nucleophilic additions . The target compound’s 3-fluoro substituent likely exerts a similar effect.

Steric Effects : Ortho-substituted analogues (e.g., 2-methylphenyl in ) exhibit reduced steric hindrance compared to the target compound’s 3-fluoro-4-methylphenyl group, which may influence crystallinity or binding interactions.

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (~188.1 g/mol) is higher than simpler analogues like 2,2-difluoro-1-(pyridin-2-yl)ethanone (157.1 g/mol) due to the bulky 3-fluoro-4-methylphenyl group .

- Spectroscopic Data: While NMR data for the target compound are absent, related difluoroethanones show characteristic <sup>19</sup>F NMR shifts at δ -90 to -110 ppm for CF₂ groups .

Biological Activity

2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is a compound of increasing interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two fluorine atoms and a methyl-substituted aromatic ring, which contribute to its lipophilicity and biological interactions. The difluoromethyl group is known to enhance metabolic stability and influence the pharmacokinetic properties of drugs.

The biological activity of 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms allows for strong interactions with proteins, potentially leading to inhibition or modulation of enzymatic activity.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing difluoromethyl groups have shown effectiveness against various bacterial strains. A comparative analysis reveals that compounds with similar substituents can achieve Minimum Inhibitory Concentrations (MICs) as low as 6.25 μg/mL against resistant strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone | TBD | TBD |

| Reference Drug (Ciprofloxacin) | 2 | E. coli |

| Compound X (similar structure) | 6.25 | S. aureus |

Case Studies

- Transthyretin Amyloidosis : Research on related compounds has indicated that modifications in the aromatic structure can enhance binding affinity to transthyretin (TTR), a protein implicated in amyloid diseases. Compounds with similar difluoromethyl substitutions have been shown to stabilize TTR tetramers effectively .

- Fluorinated Drug Development : The incorporation of difluoromethyl groups in drug design has been linked to improved pharmacological profiles, including enhanced oral bioavailability and reduced toxicity . This positions 2,2-Difluoro-1-(3-fluoro-4-methylphenyl)ethanone as a candidate for further development in therapeutic applications.

Q & A

Q. Basic Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.